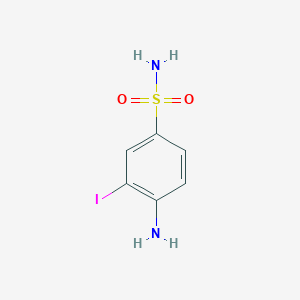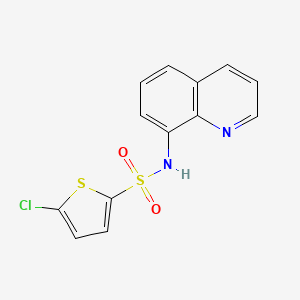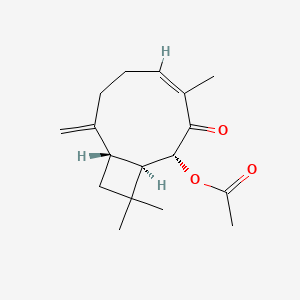
3-Hydroxy-3-methyl-6-phosphonohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-6-phosphohexanoic acid is a synthetic organic compound that serves as an isosteric analogue of ®-5-phosphomevalonate It is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a phosphono group attached to a hexanoic acid backbone
Preparation Methods
The synthesis of 3-hydroxy-3-methyl-6-phosphohexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable hexanoic acid derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Methylation: Addition of a methyl group at the 3-position.
Phosphorylation: Incorporation of the phosphono group at the 6-position.
The reaction conditions for each step may vary, but they generally involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may employ optimized reaction conditions and scalable processes to produce the compound in larger quantities .
Chemical Reactions Analysis
3-Hydroxy-3-methyl-6-phosphohexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl and phosphono groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Hydroxy-3-methyl-6-phosphohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-methyl-6-phosphohexanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact pathways and targets depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
3-Hydroxy-3-methyl-6-phosphohexanoic acid can be compared with other similar compounds, such as:
®-5-Phosphomevalonate: An isosteric analogue with similar structural features.
3-Hydroxy-3-methylglutaric acid: A related compound with a similar backbone but lacking the phosphono group.
6-Phosphohexanoic acid: A compound with a similar phosphono group but different overall structure.
The uniqueness of 3-hydroxy-3-methyl-6-phosphohexanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
63370-13-8 |
|---|---|
Molecular Formula |
C7H15O6P |
Molecular Weight |
226.16 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-6-phosphonohexanoic acid |
InChI |
InChI=1S/C7H15O6P/c1-7(10,5-6(8)9)3-2-4-14(11,12)13/h10H,2-5H2,1H3,(H,8,9)(H2,11,12,13) |
InChI Key |
XRCIRZGXKWCWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCP(=O)(O)O)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















